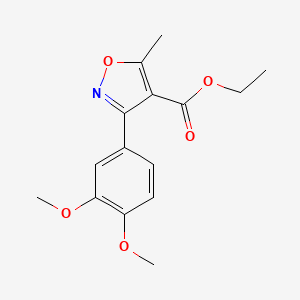

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate

Descripción

Propiedades

Fórmula molecular |

C15H17NO5 |

|---|---|

Peso molecular |

291.30 g/mol |

Nombre IUPAC |

ethyl 3-(3,4-dimethoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylate |

InChI |

InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)21-16-14(13)10-6-7-11(18-3)12(8-10)19-4/h6-8H,5H2,1-4H3 |

Clave InChI |

FMYMJQRJLXMSSJ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=C(ON=C1C2=CC(=C(C=C2)OC)OC)C |

Origen del producto |

United States |

Métodos De Preparación

Preparation of this compound via Hydroxamoyl Chloride Condensation

One of the most established methods involves the condensation of 3,4-dimethoxybenzohydroxamoyl chloride with ethyl acetoacetate in the presence of a base such as triethylamine. This method is adapted from processes described for related substituted isoxazoles.

- Synthesis of 3,4-dimethoxybenzohydroxamoyl chloride: This intermediate is prepared by chlorination of 3,4-dimethoxybenzohydroxamic acid using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- Condensation reaction: The 3,4-dimethoxybenzohydroxamoyl chloride is reacted with ethyl acetoacetate in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–10 °C) in the presence of triethylamine to neutralize HCl formed during the reaction.

- Use of dehydrating agents: Anhydrous magnesium sulfate or molecular sieves may be added to remove water and drive the cyclization forward.

- Work-up: After completion, the reaction mixture is filtered to remove salts, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or chromatography.

This method yields the this compound with good purity and yield.

Alternative Route via Ethyl 2-ethoxymethyleneacetoacetate Intermediate

A more general approach to 5-methylisoxazole-4-carboxylates involves the preparation of ethyl 2-ethoxymethyleneacetoacetate as a key intermediate, followed by cyclization with hydroxylamine salts.

- Formation of ethyl 2-ethoxymethyleneacetoacetate: Ethyl acetoacetate is reacted with triethyl orthoformate and acetic anhydride at elevated temperatures (75–150 °C) to form a mixture containing ethyl 2-ethoxymethyleneacetoacetate. This is often purified by distillation under reduced pressure.

- Cyclization with hydroxylamine: The purified ethyl 2-ethoxymethyleneacetoacetate is then reacted with hydroxylamine sulfate in the presence of sodium acetate or a salt of trifluoroacetic acid at low temperatures (-20 to 10 °C) in an ethanol-water mixture. The reaction proceeds via nucleophilic attack and ring closure to form ethyl 5-methylisoxazole-4-carboxylate.

- Introduction of aromatic substituent: For the 3-(3,4-dimethoxyphenyl) substitution, the corresponding substituted benzohydroxylamine or benzohydroxamoyl chloride is used in the condensation step or introduced via coupling reactions post-ring formation.

Reaction conditions and yields:

- The dropwise addition of hydroxylamine solution to the ethoxymethyleneacetoacetate solution at 0 °C minimizes by-product formation.

- Yields reported for the cyclization step are typically around 85% crude yield.

- Isomeric impurities can form due to non-specific nucleophilic attacks; careful control of temperature and stoichiometry reduces these.

Comparative Analysis of Preparation Methods

| Preparation Step | Method 1: Hydroxamoyl Chloride Condensation | Method 2: Ethyl 2-Ethoxymethyleneacetoacetate Cyclization | Method 3: Coupling Post Ring Formation |

|---|---|---|---|

| Starting Materials | 3,4-Dimethoxybenzohydroxamoyl chloride, ethyl acetoacetate | Ethyl acetoacetate, triethyl orthoformate, hydroxylamine salts | Isoxazole acid intermediate, 3,4-dimethoxyphenyl derivative |

| Key Reagents | Triethylamine, dehydrating agents | Sodium acetate, hydroxylamine sulfate | EDCI, DIEA |

| Reaction Conditions | 0–10 °C, inert solvent | 0 to 10 °C, ethanol-water solvent | Room temperature, anhydrous DCM |

| Yield (%) | Moderate to high (approx. 70–85%) | High (approx. 85%) | High, depending on coupling efficiency |

| By-products/Impurities | Minimal with controlled conditions | Isomeric impurities possible, minimized by temperature control | Minimal, dependent on reagent purity |

| Advantages | Direct formation of substituted isoxazole | Scalable, well-studied | Allows late-stage functionalization |

| Disadvantages | Requires preparation of hydroxamoyl chloride | Longer reaction times if not optimized | Requires prior synthesis of intermediates |

In-Depth Research Findings and Notes

- The condensation of substituted benzohydroxamoyl chlorides with β-ketoesters is a classical and reliable method for preparing 3,5-disubstituted isoxazole-4-carboxylates.

- The use of triethylamine as a base neutralizes HCl formed during cyclization, improving yield and purity.

- The alternative method involving ethyl 2-ethoxymethyleneacetoacetate offers an improved process for preparing 5-methylisoxazole-4-carboxylates with fewer by-products when the reaction temperature is strictly controlled between -20 °C and 10 °C.

- Isomeric impurities, such as ethyl-3-methylisoxazole-4-carboxylate, can co-elute with the desired product and complicate purification; thus, monitoring by HPLC and optimizing reaction conditions are critical.

- Coupling reactions using carbodiimide chemistry enable the attachment of the 3,4-dimethoxyphenyl group to the isoxazole core, providing a versatile route for structural diversification.

- The overall synthetic strategy must balance yield, purity, and scalability, especially for pharmaceutical applications.

Summary Table of Key Reaction Parameters

| Parameter | Value / Condition | Notes |

|---|---|---|

| Temperature for condensation | 0–10 °C | Controls by-product formation |

| Solvents | Dichloromethane, ethanol, water mixtures | Depends on step |

| Base | Triethylamine, sodium acetate | Neutralizes acids formed |

| Reaction time | 1–4 hours | Longer times increase impurities |

| Yield | 70–85% | Depends on purification |

| Purification methods | Recrystallization, chromatography | Required to remove isomers |

| Key intermediates | Ethyl 2-ethoxymethyleneacetoacetate | Crucial for cyclization step |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or amines in the presence of a catalyst.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential as a drug candidate due to its unique structural features and biological activities.

Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes

Mecanismo De Acción

The mechanism of action of Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparación Con Compuestos Similares

Substituent Variations at Position 3 and 5

Key structural analogs differ in substituents on the phenyl ring (position 3) and the functional group at position 5 of the isoxazole core. Below is a comparative analysis:

Electronic and Steric Effects

- 3,4-Dimethoxyphenyl vs. Phenyl : The 3,4-dimethoxy substitution (target compound) introduces electron-donating methoxy groups, which may enhance π-π stacking interactions in biological targets compared to unsubstituted phenyl analogs .

- Methyl vs. Amino at Position 5: A methyl group (target compound) provides steric bulk but lower polarity compared to amino-substituted analogs, influencing solubility and binding affinity .

Physicochemical and Spectroscopic Data

- Melting Points : Structural analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) exhibit melting points around 90°C , suggesting similar thermal stability for the target compound .

- NMR Profiles : Isoxazole derivatives typically show distinct ¹H NMR signals for methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.8–7.5 ppm) .

Q & A

Q. What are the established synthetic routes for Ethyl 3-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxylate, and what critical parameters influence reaction yields?

- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and condensation. For example, analogous isoxazole derivatives are synthesized via reactions between ethyl acetoacetate, substituted benzaldehydes, and hydroxylamine derivatives under reflux conditions. Critical parameters include:

-

Temperature control (e.g., reflux at 80–100°C to ensure complete cyclization).

-

Catalyst selection (e.g., anhydrous potassium carbonate for deprotonation).

-

Solvent optimization (e.g., ethanol for solubility and recrystallization).

Post-synthesis purification via column chromatography or recrystallization is essential for yield improvement .Example Synthetic Routes for Analogous Compounds Precursor Ethyl acetoacetate + 4-nitrophenoxy methyl derivative Ethyl 2-cyanoacetate + hydroxylamine HCl

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

- Methodological Answer: Structural validation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and integration ratios.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography: Definitive 3D conformation analysis, particularly for resolving steric effects of the 3,4-dimethoxyphenyl group .

Q. What analytical techniques are recommended for assessing the purity of this compound?

- Methodological Answer: Purity assessment involves:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm).

- Thin-Layer Chromatography (TLC): Ethyl acetate/hexane (3:7) solvent system for rapid screening.

- Melting Point Analysis: Sharp melting ranges (±2°C) indicate high crystallinity .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining stereochemical fidelity?

- Methodological Answer: Scalability challenges are addressed via:

- Flow Chemistry: Continuous flow reactors to enhance reaction uniformity and reduce side products.

- In-line Monitoring: Real-time FTIR or Raman spectroscopy to track intermediate formation.

- Catalyst Immobilization: Heterogeneous catalysts (e.g., silica-supported K₂CO₃) for easier recovery .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer: Discrepancies arise from assay conditions or molecular flexibility. Mitigation strategies include:

- Binding Affinity Studies: Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to validate target interactions.

- Molecular Dynamics (MD) Simulations: 100-ns simulations to assess ligand-receptor conformational stability.

- Metabolite Screening: LC-MS/MS to identify degradation products that may interfere with assays .

Q. What role does X-ray crystallography play in elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer: X-ray data reveal:

- Dihedral Angles: Between the isoxazole ring and dimethoxyphenyl group (e.g., 15–25°), influencing π-π stacking with biological targets.

- Hydrogen Bonding: Carboxylate oxygen interactions with active-site residues (e.g., Ser530 in COX-2).

These insights guide rational modifications, such as fluorination of the methoxy group to enhance binding .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodological Answer: Key computational tools:

- Docking Studies (AutoDock Vina): Prioritize derivatives with predicted ΔG ≤ -8.0 kcal/mol.

- QSAR Models: Relate substituent electronegativity (e.g., Hammett σ values) to IC₅₀ data.

- ADMET Prediction: SwissADME for optimizing logP (target: 2–3) and BBB permeability .

Q. What methodologies are employed to investigate the metabolic stability of this compound in preclinical models?

- Methodological Answer: Metabolic profiling involves:

- Liver Microsomal Assays: Incubation with NADPH-regenerating systems to identify CYP450-mediated oxidation.

- LC-HRMS: Detect phase I/II metabolites (e.g., demethylation or glucuronidation products).

- Pharmacokinetic Studies: IV/PO dosing in rodents to calculate bioavailability (F > 30% target) .

Q. How do structural modifications at the 3-(3,4-dimethoxyphenyl) position influence the compound's physicochemical properties?

- Methodological Answer: Substituent effects are quantified via:

Q. What interdisciplinary approaches combine material science and medicinal chemistry to explore novel applications of this compound?

- Methodological Answer:

Hybrid applications include: - Drug-Eluting Polymers: Encapsulation in PLGA nanoparticles for sustained release.

- Electroactive Materials: Incorporation into conducting polymers for biosensor development.

- Photodynamic Therapy: Functionalization with porphyrin moieties for light-activated cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.